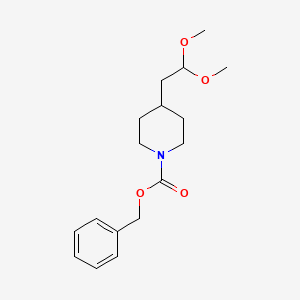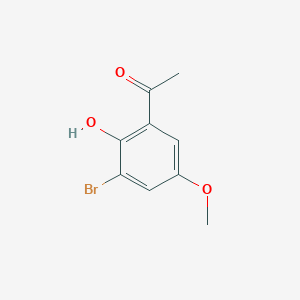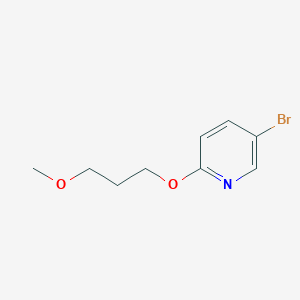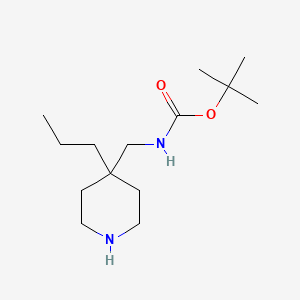![molecular formula C16H14S B13982651 3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)
3-Methyl-2-(o-tolyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(o-tolyl)benzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their unique structural features, which include a fused benzene and thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(o-tolyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated benzothiophene with an arylboronic acid under mild conditions .
Another method involves the use of aryne intermediates. In this approach, an aryne precursor reacts with an alkynyl sulfide to form the benzothiophene scaffold . This method is advantageous due to its functional group tolerance and the ability to introduce various substituents at different positions on the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(o-tolyl)benzo[b]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring. Common reagents include halogens, nitro groups, and alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitro, and alkylated benzothiophenes.
Aplicaciones Científicas De Investigación
3-Methyl-2-(o-tolyl)benzo[b]thiophene has a wide range of applications in scientific research:
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(o-tolyl)benzo[b]thiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
In electronic applications, the compound’s mechanism of action involves its ability to conduct electricity and emit light. The conjugated system within the benzothiophene ring allows for efficient charge transport and light emission, making it suitable for use in OLEDs and OFETs .
Comparación Con Compuestos Similares
3-Methyl-2-(o-tolyl)benzo[b]thiophene can be compared with other benzothiophene derivatives, such as:
2-Phenylbenzo[b]thiophene: Similar structure but with a phenyl group instead of a methyl group. It exhibits different electronic properties and reactivity.
3-Methylbenzo[b]thiophene: Lacks the o-tolyl group, resulting in different chemical and physical properties.
2-Methylbenzo[b]thiophene: Similar to this compound but with the methyl group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C16H14S |
|---|---|
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
3-methyl-2-(2-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C16H14S/c1-11-7-3-4-8-13(11)16-12(2)14-9-5-6-10-15(14)17-16/h3-10H,1-2H3 |
Clave InChI |
MKQBDSZWESZHPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



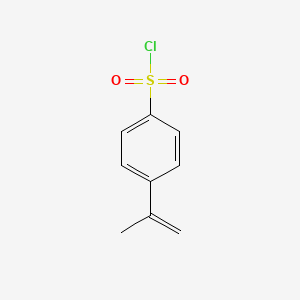
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
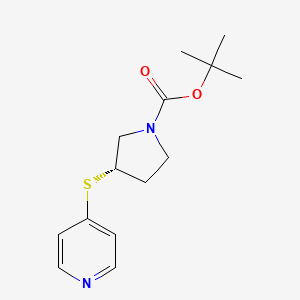
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
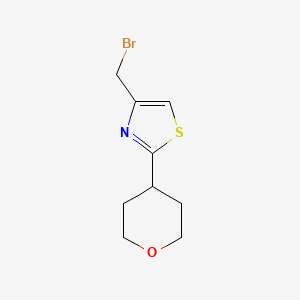

![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)

